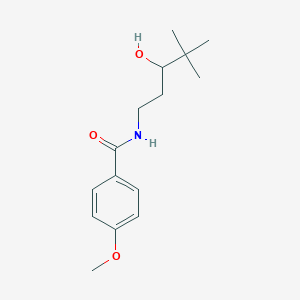

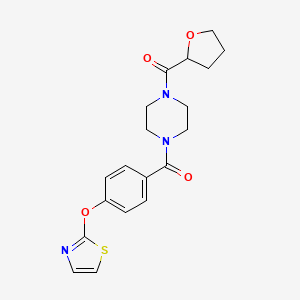

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (3-hydroxy-4,4-dimethylpentylamine) with 4-methoxybenzoyl chloride .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, a carboxamide group, a methoxy group, and a 3-hydroxy-4,4-dimethylpentyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. For example, under acidic conditions, the amide group might hydrolyze to give 4-methoxybenzoic acid and the corresponding amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might be a solid at room temperature, and it might be soluble in organic solvents .

科学的研究の応用

Molecular Structure and Intermolecular Interactions

Research on similar benzamide derivatives emphasizes the significance of understanding the molecular structure and intermolecular interactions. For instance, the study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide showcased the preparation of the compound and its characterization through NMR, elemental analysis, and X-ray diffraction. The research highlighted how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings, demonstrating the compound's structural and chemical properties Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014.

Antibacterial and Antifungal Properties

Another area of interest is the antibacterial and antifungal properties of benzamide derivatives. For example, Haydon et al. (2010) explored the structure−activity relationships of benzamide analogues, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This indicates the potential of N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide analogues in developing new antibacterial agents with optimized drug-like characteristics Haydon, J. Bennett, David R. Brown, et al., 2010.

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives play a crucial role in their application in scientific research. McNicholas et al. (1996) detailed the synthesis of fusarentin methyl ethers, showcasing the acylation and subsequent reactions leading to the desired products. Such methodologies are vital for the creation of novel compounds with potential insecticidal activities, demonstrating the importance of synthetic chemistry in developing new applications for benzamide derivatives McNicholas, T. J. Simpson, N. J. Willett, 1996.

Biosensor Applications

The development of biosensors is another promising application. Karimi-Maleh et al. (2014) developed a highly sensitive biosensor based on a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam. This study underscores the potential of benzamide derivatives in enhancing the performance of electrochemical sensors, pointing to their utility in analytical chemistry and diagnostics Karimi-Maleh, Fahimeh Tahernejad-Javazmi, A. Ensafi, et al., 2014.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)13(17)9-10-16-14(18)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANBOBSVRKFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2839819.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2839826.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2839827.png)

![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)